molecular formula C10H15N3 B15133039 4-Methyl-5-phenylpyrazolidin-3-amine

4-Methyl-5-phenylpyrazolidin-3-amine

Cat. No.: B15133039
M. Wt: 177.25 g/mol
InChI Key: KOLYWLZRAUCKMO-UHFFFAOYSA-N
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Description

4-Methyl-5-phenylpyrazolidin-3-amine is a heterocyclic compound that belongs to the class of pyrazolidines These compounds are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-5-phenylpyrazolidin-3-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of phenylhydrazine with 4-methyl-3-oxobutanoic acid under acidic conditions to form the desired pyrazolidine ring. The reaction is usually carried out in the presence of a strong acid such as hydrochloric acid or sulfuric acid, and the mixture is heated to facilitate cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions and can handle larger volumes of reactants. The use of catalysts to enhance the reaction rate and yield is also common in industrial processes.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-5-phenylpyrazolidin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazolidinones.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The phenyl and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products

    Oxidation: Pyrazolidinones

    Reduction: Various amine derivatives

    Substitution: Halogenated pyrazolidines

Scientific Research Applications

4-Methyl-5-phenylpyrazolidin-3-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anti-inflammatory and analgesic properties.

    Industry: Utilized in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 4-Methyl-5-phenylpyrazolidin-3-amine involves its interaction with specific molecular targets. In biological systems, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-5-phenylpyrazole
  • 4-Methyl-5-phenylimidazole
  • 4-Methyl-5-phenyltriazole

Uniqueness

4-Methyl-5-phenylpyrazolidin-3-amine is unique due to its specific combination of a pyrazolidine ring with both a phenyl and a methyl group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its versatility in undergoing different chemical reactions and its potential biological activities set it apart from other similar compounds.

Properties

Molecular Formula

C10H15N3

Molecular Weight

177.25 g/mol

IUPAC Name

4-methyl-5-phenylpyrazolidin-3-amine

InChI

InChI=1S/C10H15N3/c1-7-9(12-13-10(7)11)8-5-3-2-4-6-8/h2-7,9-10,12-13H,11H2,1H3

InChI Key

KOLYWLZRAUCKMO-UHFFFAOYSA-N

Canonical SMILES

CC1C(NNC1N)C2=CC=CC=C2

Origin of Product

United States

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